4-Methoxybenzene-1,3-Diamine Sulfate: Molecular Architecture, Toxicological Profiling, and Analytical Methodologies
4-Methoxybenzene-1,3-Diamine Sulfate: Molecular Architecture, Toxicological Profiling, and Analytical Methodologies
Executive Summary
4-Methoxybenzene-1,3-diamine sulfate (commonly referred to as 2,4-diaminoanisole sulfate) is an aromatic amine salt historically utilized as a primary intermediate in the synthesis of azo dyes and as a key component in oxidation hair dye formulations[1],[2]. However, extensive toxicological profiling has reclassified this compound from an industrial staple to a heavily regulated substance, primarily utilized today in controlled research environments[3]. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, metabolic activation pathways, and the rigorous analytical methodologies required for its detection and toxicological assessment.
Chemical Identity and Molecular Architecture
The molecular architecture of 4-methoxybenzene-1,3-diamine sulfate ( C7H10N2O⋅H2SO4 ) is defined by an electron-rich benzene ring. The structure features a methoxy group ( −OCH3 ) at the para position relative to one of the primary amine groups, acting as a strong electron-donating group (EDG) via resonance[4]. This electron density activates the aromatic ring, making the compound highly reactive toward electrophilic aromatic substitution—a property highly valued in dye synthesis[2].
The compound is formulated as a sulfate salt (1:1 molar ratio of the free base to sulfuric acid)[3]. The protonation of the primary amines by sulfuric acid fundamentally alters the compound's physical state, converting a lipophilic free base into a highly water-soluble, crystalline salt[5]. This salt formation is critical for industrial application, as it prevents rapid auto-oxidation of the free amines when exposed to ambient air, thereby increasing shelf-life and handling stability.
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical properties of 2,4-diaminoanisole sulfate is essential for developing robust extraction and quantification protocols. The thermal instability of the compound dictates the analytical techniques that can be employed.
| Property | Value | Experimental Context / Relevance |
| IUPAC Name | 4-methoxybenzene-1,3-diamine; sulfuric acid | Standard nomenclature for regulatory filing[6]. |
| CAS Registry Number | 39156-41-7 (Sulfate) / 6219-67-6 (Hydrate) | Critical for cross-referencing safety data sheets[7],. |
| Molecular Weight | 236.25 g/mol | Determines the mass-to-charge (m/z) ratio for MS detection[3]. |
| Appearance | Off-white to dark brown crystalline powder | Darkens upon photo-oxidation; mandates storage in amber vials[3],[7]. |
| Melting Point | 188 °C – 192 °C (Decomposes) | Thermal decomposition precludes direct GC-MS analysis without prior derivatization[8]. |
| Aqueous Solubility | 10 to 50 mg/mL (at 18.5 °C) | High polarity necessitates reverse-phase or HILIC chromatography[3]. |
Mechanistic Toxicology & Pharmacokinetics
The regulatory restriction of stems from its classification as a pro-carcinogen[3]. The compound itself is relatively inert toward DNA; however, its danger lies in its hepatic biotransformation.
Upon systemic absorption (dermal or oral)[3], the compound is transported to the liver, where it acts as a substrate for the Cytochrome P450 (CYP) enzyme superfamily. The CYP-mediated N-hydroxylation of the primary amine groups generates a reactive N-hydroxy intermediate. This intermediate undergoes rapid dehydration to form a highly electrophilic nitrenium ion. Because DNA bases (particularly the N7 and C8 positions of guanine) are highly nucleophilic, the nitrenium ion readily attacks the DNA helix, forming bulky covalent adducts. If these adducts are not repaired by nucleotide excision repair (NER) pathways prior to cellular replication, they induce frameshift mutations and base-pair substitutions, initiating carcinogenesis[8].
Fig 1: Hepatic metabolic activation pathway of 2,4-diaminoanisole leading to DNA adduct formation.
Experimental Methodologies: Analytical Detection & Toxicity Assays
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every experimental choice to eliminate false positives and ensure reproducibility.
Protocol A: HPLC-ESI-MS/MS Quantification in Aqueous Matrices
Because 2,4-diaminoanisole sulfate decomposes at 192 °C[8], Gas Chromatography (GC) is unsuitable. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Step-by-Step Methodology:
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Sample Preparation & Acidification: Dilute the aqueous sample and adjust the pH to 3.0 using 0.1% formic acid.
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Causality: The primary amines have a pKa of approximately 4-5. Adjusting the pH to 3.0 ensures 100% protonation of the amines, preventing peak tailing and ensuring consistent retention on the stationary phase.
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Solid Phase Extraction (SPE): Pass the acidified sample through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.
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Causality: The sulfate counterion ( SO42− ) causes severe ion suppression in the electrospray ionization (ESI) source. SPE desalts the sample, isolating the organic free base from the inorganic sulfate matrix.
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Chromatographic Separation: Inject 10 µL onto a reverse-phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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ESI-MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the [M+H]+ ion at m/z 139.1 (free base mass + proton).
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System Validation: Co-elute an isotopically labeled internal standard (e.g., 2,4-diaminoanisole-d3) to correct for matrix effects and variations in ionization efficiency.
Fig 2: Step-by-step HPLC-MS/MS analytical workflow for the quantification of 2,4-diaminoanisole.
Protocol B: In Vitro Ames Test for Mutagenic Profiling
To confirm the mutagenic potential of the compound, a bacterial reverse mutation assay (Ames Test) using Salmonella typhimurium is employed.
Step-by-Step Methodology:
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Strain Preparation: Culture histidine-dependent S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).
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Metabolic Activation (S9 Fraction): Prepare a mixture containing the test compound and 10% rat liver S9 fraction (homogenate containing CYP450 enzymes) supplemented with NADP+ and glucose-6-phosphate.
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Causality: Because 2,4-diaminoanisole is a pro-carcinogen, it will not mutate the bacteria in its native state. The S9 fraction provides the necessary enzymatic machinery to generate the reactive nitrenium ion in vitro.
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Incubation: Plate the mixture on minimal agar lacking histidine and incubate at 37 °C for 48 hours.
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System Validation (Self-Correction):
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Negative Control: Solvent only (establishes baseline spontaneous reversion rate).
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Positive Control (-S9): 4-Nitroquinoline-N-oxide (ensures the bacteria can mutate without metabolic activation).
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Positive Control (+S9): 2-Aminoanthracene (validates that the S9 fraction is enzymatically active). If the +S9 control fails to produce colonies, the entire assay is invalidated, ensuring absolute trustworthiness of the resulting data.
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Regulatory Landscape & Industrial Applications
Historically, 2,4-diaminoanisole sulfate was a cornerstone in the formulation of permanent hair dyes (acting as an oxidation base) and a vital intermediate in the synthesis of complex azo dyes (e.g., CI 76051)[3],[2]. However, following extensive bioassays by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC), the compound was definitively linked to thyroid and integumentary system tumors in murine models[3]. Consequently, it is heavily restricted under modern cosmetic directives (such as the EU Cosmetics Regulation) and is now primarily synthesized as a highly controlled analytical standard or specialized synthetic intermediate in closed-system pharmaceutical research[2].
References
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Title: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) Source: PubChem (National Institutes of Health) URL: [Link]
Sources
- 1. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminoanisole sulfate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?) | C7H14N2O6S | CID 3078952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-METHOXYBENZENE-1,3-DIAMINE SULFATE | 39156-41-7 [sigmaaldrich.com]
- 8. 4-METHOXY-1,3-PHENYLENEDIAMINE SULFATE HYDRATE | 123333-56-2 [chemicalbook.com]
